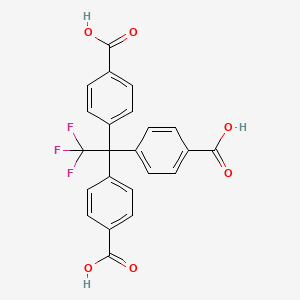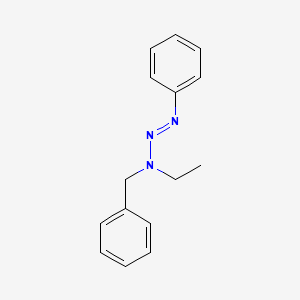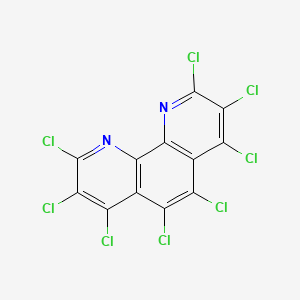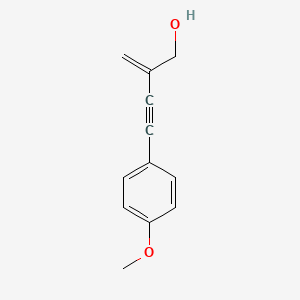
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is a complex organic compound characterized by the presence of three benzoic acid groups attached to a central trifluoroethane core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid typically involves the reaction of trifluoroethane derivatives with benzoic acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethane core can interact with various enzymes and proteins, altering their activity and function. The benzoic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in similar applications but with different chemical properties.
2,2,2-Trifluoroethanol: A simpler compound with applications in organic synthesis.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is unique due to its combination of a trifluoroethane core with three benzoic acid groups, providing a distinct set of chemical and physical properties that are not found in simpler compounds.
This detailed article provides a comprehensive overview of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61204-10-2 |
|---|---|
Fórmula molecular |
C23H15F3O6 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
4-[1,1-bis(4-carboxyphenyl)-2,2,2-trifluoroethyl]benzoic acid |
InChI |
InChI=1S/C23H15F3O6/c24-23(25,26)22(16-7-1-13(2-8-16)19(27)28,17-9-3-14(4-10-17)20(29)30)18-11-5-15(6-12-18)21(31)32/h1-12H,(H,27,28)(H,29,30)(H,31,32) |
Clave InChI |
DUOVAVVQXCSHMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)


